![molecular formula C21H23N3O4 B2909368 Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 838889-15-9](/img/structure/B2909368.png)
Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a naphthalene ring, an azolidine ring, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthylamine with ethyl chloroformate to form an intermediate, which is then reacted with piperazine and azolidine derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce partially hydrogenated compounds.
Aplicaciones Científicas De Investigación
Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-piperazinecarboxylate: Similar in structure but lacks the naphthalene and azolidine rings.
1-Ethoxycarbonylpiperazine: Another related compound with a simpler structure.
Uniqueness
Ethyl 4-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is unique due to its combination of a naphthalene ring, an azolidine ring, and a piperazine ring, which imparts distinct chemical and biological properties not found in simpler analogs .
Propiedades
IUPAC Name |
ethyl 4-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-2-28-21(27)23-12-10-22(11-13-23)18-14-19(25)24(20(18)26)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,18H,2,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVHNKRNVFYEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(Iodomethyl)-2,2-dimethoxy-6-oxaspiro[3.4]octane](/img/structure/B2909287.png)
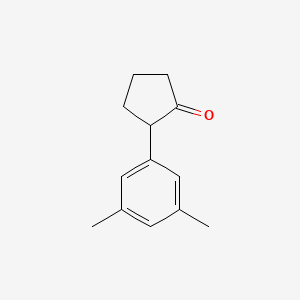
![2-{[3-cyano-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2909289.png)
![3-(2-Methoxyethyl)-1-[1-(2,3,4-trifluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2909290.png)



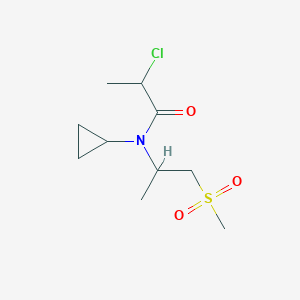
![3-(2-Fluorophenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2909303.png)
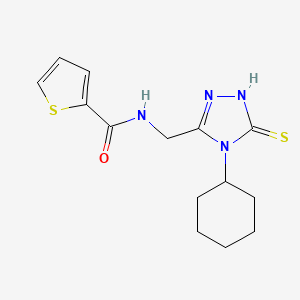
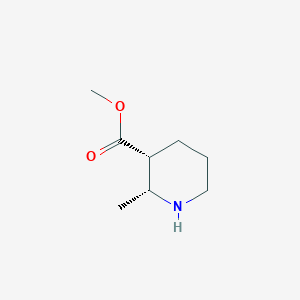
![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2909306.png)
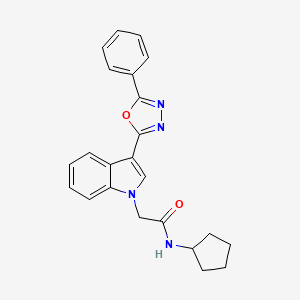
![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2909308.png)
